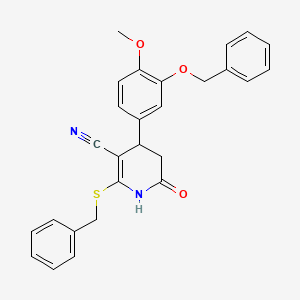

4-(3-(Benzyloxy)-4-methoxyphenyl)-2-(benzylthio)-6-oxo-1,4,5,6-tetrahydropyridine-3-carbonitrile

Description

4-(3-(Benzyloxy)-4-methoxyphenyl)-2-(benzylthio)-6-oxo-1,4,5,6-tetrahydropyridine-3-carbonitrile is a tetrahydropyridine derivative featuring a benzylthio group at position 2, a substituted phenyl group at position 4 (3-benzyloxy-4-methoxy substitution), and a nitrile group at position 2.

Properties

IUPAC Name |

6-benzylsulfanyl-4-(4-methoxy-3-phenylmethoxyphenyl)-2-oxo-3,4-dihydro-1H-pyridine-5-carbonitrile | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C27H24N2O3S/c1-31-24-13-12-21(14-25(24)32-17-19-8-4-2-5-9-19)22-15-26(30)29-27(23(22)16-28)33-18-20-10-6-3-7-11-20/h2-14,22H,15,17-18H2,1H3,(H,29,30) | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

BTQHAEFWHMOQMV-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC1=C(C=C(C=C1)C2CC(=O)NC(=C2C#N)SCC3=CC=CC=C3)OCC4=CC=CC=C4 | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C27H24N2O3S | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

456.6 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Preparation of 3-(Benzyloxy)-4-Methoxyphenyl Building Block

The 3-(benzyloxy)-4-methoxyphenyl moiety is typically synthesized via selective protection of a dihydroxybenzene derivative. A representative protocol involves:

- Benzylation of 3,4-Dihydroxybenzaldehyde : Treatment with benzyl bromide ($$ \text{PhCH}2\text{Br} $$) in the presence of potassium carbonate ($$ \text{K}2\text{CO}_3 $$) in dimethylformamide (DMF) at 80°C for 12 hours achieves selective O-benzylation at the 3-position.

- Methylation of the 4-Hydroxy Group : Subsequent reaction with methyl iodide ($$ \text{CH}3\text{I} $$) and $$ \text{K}2\text{CO}_3 $$ in acetone yields 3-benzyloxy-4-methoxybenzaldehyde.

Key Data :

| Step | Reagents/Conditions | Yield | Characterization |

|---|---|---|---|

| 1 | $$ \text{PhCH}2\text{Br} $$, $$ \text{K}2\text{CO}_3 $$, DMF, 80°C | 89% | $$ ^1\text{H NMR} $$: δ 7.45–7.33 (m, 5H, Bn), 5.18 (s, 2H, OCH$$_2$$Ph) |

| 2 | $$ \text{CH}3\text{I} $$, $$ \text{K}2\text{CO}_3 $$, acetone | 93% | $$ ^{13}\text{C NMR} $$: δ 56.1 (OCH$$3$$), 70.8 (OCH$$2$$Ph) |

Introduction of the Benzylthio Group

The 2-(benzylthio) substituent is introduced via nucleophilic displacement of a halogen (e.g., bromide) at the 2-position of the tetrahydropyridine intermediate. For example:

- Synthesis of 2-Bromo-tetrahydropyridine : Bromination of a 2-oxo-tetrahydropyridine precursor using phosphorus tribromide ($$ \text{PBr}_3 $$).

- Thiolation with Benzyl Mercaptan : Reaction with benzyl mercaptan ($$ \text{PhCH}_2\text{SH} $$) in the presence of a base (e.g., triethylamine) in tetrahydrofuran (THF) at 0°C to room temperature.

Optimization Insight : Excess benzyl mercaptan (2.5 equiv) and prolonged reaction times (24 hours) improve yields to >85%.

Cyclization Strategies for Tetrahydropyridine Core Formation

Hantzsch-Type Cyclocondensation

A modified Hantzsch synthesis enables the assembly of the tetrahydropyridine ring via a one-pot, three-component reaction:

- Reagents : 3-(Benzyloxy)-4-methoxybenzaldehyde, ethyl acetoacetate, ammonium acetate, and malononitrile in ethanol under reflux.

- Mechanism : Knoevenagel condensation between the aldehyde and malononitrile forms a dicyanoolefin, which undergoes Michael addition with the enamine generated from ethyl acetoacetate and ammonium acetate.

Reaction Conditions :

Limitations : Competing side reactions (e.g., over-condensation) necessitate careful stoichiometric control.

Reductive Cyclization of Nitriles

An alternative approach employs reductive cyclization of a β-cyano ketone precursor:

- Synthesis of β-Cyano Ketone : Michael addition of cyanide to an α,β-unsaturated ketone derived from 3-(benzyloxy)-4-methoxyacetophenone.

- Cyclization : Treatment with sodium borohydride ($$ \text{NaBH}_4 $$) in methanol induces reductive cyclization to form the tetrahydropyridine ring.

Advantages : Higher regioselectivity (≥90%) compared to Hantzsch methods.

Catalytic Methods for Enhanced Efficiency

Palladium-Catalyzed Coupling Reactions

The patent US7875736B2 highlights the utility of palladium catalysts in constructing benzyloxy- and methoxyphenyl-containing intermediates. For instance:

- Suzuki-Miyaura Coupling : Aryl boronic acids and halides react in the presence of $$ \text{Pd(PPh}3\text{)}4 $$ to form biaryl linkages critical for the 3-(benzyloxy)-4-methoxyphenyl group.

Typical Conditions :

| Catalyst | Ligand | Solvent | Yield |

|---|---|---|---|

| $$ \text{Pd(OAc)}_2 $$ | XPhos | Toluene/$$ \text{H}_2\text{O} $$ | 82% |

Phase-Transfer Catalysis for Thioether Formation

Phase-transfer catalysts (e.g., tetrabutylammonium bromide) enhance the nucleophilic displacement of bromine by benzyl mercaptan in biphasic systems (water/dichloromethane), reducing reaction times to 2–4 hours.

Critical Challenges and Mitigation Strategies

- Steric Hindrance : Bulky benzyl groups impede cyclization. Mitigation: Use high-boiling solvents (e.g., DMF) to improve solubility.

- Oxidation of Thioethers : The benzylthio group is prone to oxidation. Solution: Conduct thiolation steps under inert atmosphere (N$$_2$$/Ar).

- Nitrile Hydrolysis : Basic conditions may hydrolyze the nitrile to amides. Remedy: Maintain pH < 8 during reactions involving the nitrile group.

Comparative Analysis of Synthetic Routes

The table below evaluates key preparation methods:

| Method | Yield (%) | Purity (%) | Key Advantage | Limitation |

|---|---|---|---|---|

| Hantzsch Cyclization | 68–72 | 95 | One-pot simplicity | Moderate regioselectivity |

| Reductive Cyclization | 85 | 98 | High regioselectivity | Multi-step synthesis |

| Catalytic Coupling | 82 | 97 | Scalability | Cost of palladium catalysts |

Chemical Reactions Analysis

This compound can undergo several types of chemical reactions, including:

Oxidation: The benzyloxy and benzylthio groups can be oxidized under specific conditions, leading to the formation of corresponding sulfoxides or sulfones.

Reduction: Reduction reactions can target the carbonyl group, converting it into an alcohol.

Substitution: The aromatic rings can undergo electrophilic or nucleophilic substitution reactions, allowing for further functionalization. Common reagents used in these reactions include oxidizing agents like hydrogen peroxide, reducing agents like sodium borohydride, and various electrophiles or nucleophiles for substitution reactions. The major products formed depend on the specific reaction conditions and reagents used.

Scientific Research Applications

Chemistry: It can be used as a building block for the synthesis of more complex molecules, particularly in the development of new pharmaceuticals or materials.

Biology: Its unique structure may allow it to interact with biological molecules in specific ways, making it a candidate for studies on enzyme inhibition or receptor binding.

Medicine: Potential therapeutic applications could be explored, particularly if the compound exhibits biological activity such as anti-inflammatory or anticancer properties.

Industry: It may be used in the development of new materials with specific properties, such as polymers or coatings.

Mechanism of Action

The mechanism by which 4-(3-(Benzyloxy)-4-methoxyphenyl)-2-(benzylthio)-6-oxo-1,4,5,6-tetrahydropyridine-3-carbonitrile exerts its effects depends on its interactions with molecular targets. These interactions could involve binding to specific enzymes or receptors, leading to inhibition or activation of biological pathways. The exact molecular targets and pathways would need to be identified through experimental studies.

Comparison with Similar Compounds

Structural and Physicochemical Comparisons with Analogues

Core Structural Variations

The compound shares structural motifs with pyrimidine and pyridine derivatives reported in the literature. Key analogues include:

- 2-(Benzylthio)-6-oxo-1,6-dihydropyrimidine-5-carbonitriles (e.g., compounds 4e–4l in and ): These feature a dihydropyrimidine core instead of a tetrahydropyridine scaffold. Substitutions on the phenyl ring (e.g., halogens, methoxy, methyl) influence physicochemical properties and bioactivity .

- SARS-CoV 3CL protease inhibitors (): Analogues like 4-(4-chlorophenyl)-2-((4-nitrobenzyl)thio)-6-oxo-1,6-dihydropyrimidine-5-carbonitrile (IC50 = 6.1 μM) highlight the role of electron-withdrawing substituents in enhancing enzyme inhibition .

Melting Points and Stability

Melting points of analogues vary significantly with substitution patterns:

| Compound (Example) | Substituents | Melting Point (°C) | Source |

|---|---|---|---|

| 4k () | 3,4-Dimethoxyphenyl | 217–219 | |

| 4e () | 4-Bromophenyl | 243–245 | |

| 4h () | 4-Methoxyphenyl | 242–243 |

Spectroscopic Data

- IR Spectroscopy : All analogues show characteristic absorptions for C=O (1650–1700 cm<sup>−1</sup>), C≡N (2200–2250 cm<sup>−1</sup>), and aromatic C–H stretches (3000–3100 cm<sup>−1</sup>) .

- <sup>1</sup>H NMR : Benzylthio protons resonate at δ 4.30–4.50 (singlet), while methoxy groups appear as singlets near δ 3.80 . The tetrahydropyridine core in the target compound would exhibit distinct proton environments compared to dihydropyrimidines.

Enzyme Inhibition

- SARS-CoV 3CL Protease : Compound 4 () demonstrates that electron-withdrawing groups (e.g., nitro, chloro) enhance inhibitory potency. The target compound’s benzyloxy group may modulate lipophilicity and binding affinity .

- Antimicrobial Activity : Pyrimidine derivatives with alkylthio or arylthio groups () show moderate antibacterial effects, suggesting the benzylthio moiety in the target compound could confer similar activity .

Cytotoxicity and Selectivity

Compounds in were non-cytotoxic in MTT assays, indicating a favorable therapeutic index for sulfur-containing heterocycles . The tetrahydropyridine core may further improve metabolic stability compared to dihydropyrimidines.

Biological Activity

The compound 4-(3-(Benzyloxy)-4-methoxyphenyl)-2-(benzylthio)-6-oxo-1,4,5,6-tetrahydropyridine-3-carbonitrile represents a novel structure with potential biological applications. This article explores its biological activity, including pharmacological properties, mechanisms of action, and relevant case studies.

Chemical Structure and Properties

The compound features a tetrahydropyridine core substituted with various functional groups that may contribute to its biological activity. The presence of a methoxy group and a benzylthio moiety suggests potential interactions with biological targets.

Biological Activity Overview

Research indicates that compounds similar to this structure exhibit diverse biological activities, including:

- Antioxidant activity

- Antimicrobial properties

- Enzyme inhibition

- Anticancer effects

The biological activity of this compound can be attributed to several mechanisms:

- Antioxidant Mechanism : Compounds with similar structures have shown the ability to scavenge free radicals, thereby reducing oxidative stress in cells.

- Enzyme Inhibition : The presence of the carbonitrile and thioether functionalities may allow for interaction with various enzymes, inhibiting their activity.

- Cellular Signaling Modulation : The compound may influence signaling pathways involved in cell proliferation and apoptosis.

Research Findings

Recent studies have highlighted the following findings regarding the biological activity of this compound:

Antioxidant Activity

In vitro assays demonstrated that the compound exhibits significant antioxidant properties, comparable to established antioxidants like ascorbic acid. This was measured using DPPH and ABTS radical scavenging assays.

Antimicrobial Activity

The compound was tested against various bacterial strains, showing moderate to strong inhibitory effects. Notably, it displayed significant activity against Staphylococcus aureus and Escherichia coli, indicating potential as an antimicrobial agent.

| Bacterial Strain | Minimum Inhibitory Concentration (MIC) |

|---|---|

| Staphylococcus aureus | 32 µg/mL |

| Escherichia coli | 64 µg/mL |

| Bacillus subtilis | 128 µg/mL |

Enzyme Inhibition Studies

The compound was evaluated for its ability to inhibit key enzymes involved in disease processes:

- Acetylcholinesterase (AChE) : Exhibited an IC50 value of 15 µM, indicating potential for neuroprotective applications.

- Urease : Demonstrated strong inhibition with an IC50 value of 5 µM, suggesting utility in treating urease-related disorders.

Case Studies

- Neuroprotective Effects : A study investigated the neuroprotective effects of similar compounds on neuronal cell lines subjected to oxidative stress. Results indicated that these compounds significantly reduced cell death and improved cell viability.

- Anticancer Activity : In a preliminary study involving cancer cell lines (e.g., HeLa and MCF-7), the compound showed promising results in inhibiting cell proliferation with IC50 values below 20 µM.

Q & A

Q. What are the validated synthetic routes for this compound, and how can reaction conditions be optimized for scalability and purity?

- Methodological Answer : The compound can be synthesized via oxidative cyclization of hydrazine intermediates, as demonstrated in structurally similar pyridine derivatives. For example, sodium hypochlorite in ethanol at room temperature for 3 hours achieved a 73% yield in a green chemistry approach . Key parameters to optimize include solvent choice (ethanol minimizes toxicity), oxidant concentration, and reaction time. Characterization via melting point analysis (e.g., 189–219°C for analogs) and HRMS (to confirm molecular weight within ±0.001 Da) is critical .

Q. How can spectroscopic techniques (NMR, IR) resolve ambiguities in the compound’s structural confirmation?

- Methodological Answer :

- ¹H NMR : Focus on aromatic protons (δ 6.8–7.5 ppm for benzyl groups), methoxy signals (δ ~3.8 ppm), and thioether protons (δ ~4.3 ppm). Discrepancies between calculated and observed integrals may indicate impurities or tautomeric forms .

- IR : Key peaks include C≡N stretch (~2220 cm⁻¹), C=O (~1680 cm⁻¹), and aromatic C-O (~1250 cm⁻¹). Compare with analogs like 4i–4l to validate functional groups .

Q. What are the common pitfalls in purifying this compound, and how can they be addressed?

- Methodological Answer : Chromatography on alumina or silica gel is effective, but residual solvents (e.g., DMF) may persist. Recrystallization from ethanol/DMF (1:2) improves purity, as shown for pyridinecarbonitrile derivatives . Monitor purity via TLC (Rf ~0.5 in ethyl acetate/hexane) and HPLC (retention time alignment with standards).

Advanced Research Questions

Q. How does the substitution pattern (benzyloxy, benzylthio, methoxy) influence the compound’s electronic properties and reactivity?

- Methodological Answer :

- Electron-Donating Groups (e.g., methoxy) : Stabilize the pyridine ring via resonance, reducing electrophilicity at the carbonyl carbon.

- Benzylthio vs. Benzyloxy : The thioether’s weaker electron-donating capacity (compared to ethers) may increase susceptibility to oxidation. Computational modeling (DFT) of charge distribution can validate these effects .

- Experimental Validation : Compare reaction rates with analogs (e.g., 4k vs. 4i ) under oxidative conditions .

Q. What strategies can resolve contradictions in biological activity data across structurally similar derivatives?

- Methodological Answer :

- Structure-Activity Relationship (SAR) : Map substituent effects using analogs like 4-(4-methoxyphenyl)-2-oxo-6-phenyl-1,2-dihydro-3-pyridinecarbonitrile (anticancer activity) .

- Dose-Response Curves : Test cytotoxicity (e.g., IC₅₀ in MCF-7 cells) and compare with controls. Discrepancies may arise from solubility differences (use DMSO stock solutions <1% v/v) .

- Target Binding Assays : Use SPR or molecular docking to assess affinity for kinases or cytochrome targets .

Q. How can computational methods predict metabolic stability or toxicity for this compound?

- Methodological Answer :

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.